molecular formula C24H23NO3 B11683003 ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11683003
M. Wt: 373.4 g/mol
InChI Key: UECJKDNQJUNIOX-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes an indole core fused with various functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium in Suzuki-Miyaura coupling reactions, to facilitate the formation of carbon-carbon bonds . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 1-(2,4-dimethylphenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H23NO3/c1-5-28-24(27)22-16(4)25(20-11-10-14(2)12-15(20)3)23-18-9-7-6-8-17(18)21(26)13-19(22)23/h6-13,26H,5H2,1-4H3

InChI Key

UECJKDNQJUNIOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=C(C=C(C=C4)C)C)C

Origin of Product

United States

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